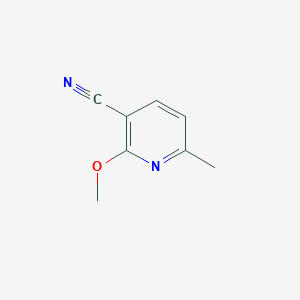

2-methoxy-6-methylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-4-7(5-9)8(10-6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUHMLQSIWHQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415833 | |

| Record name | 2-methoxy-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72918-03-7 | |

| Record name | 2-methoxy-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-methoxy-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-methoxy-6-methylnicotinonitrile, a substituted pyridine derivative of interest in chemical synthesis and potentially in drug discovery. This document collates available experimental data, including spectroscopic and physical properties, and outlines a detailed synthetic protocol. While experimental data on the biological activity of this specific compound is limited, this guide explores the known activities of structurally related molecules to provide context for future research.

Core Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a clear reference for its fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72918-03-7 | --INVALID-LINK--[] |

| Molecular Formula | C₈H₈N₂O | --INVALID-LINK--[] |

| Molecular Weight | 148.16 g/mol | --INVALID-LINK--[] |

| Melting Point | 82-83 °C | --INVALID-LINK--[2] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| Purity (Typical) | ≥98% | --INVALID-LINK--[] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred from melting point |

| Storage | Store at room temperature in a dry, sealed place. | --INVALID-LINK--[] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data Points | Source |

| Infrared (IR) | ν_max: 2220 cm⁻¹ (C≡N) | --INVALID-LINK--[2] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | δ (CDCl₃): 19.6 (Me), 53.9 (MeO) | --INVALID-LINK--[2] |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | δ (CDCl₃): 96.8 (C3), 113.9 (CN), 117.9 (C5), 149.6 (C6), 154.2 (C4), 164.2 (C2) | --INVALID-LINK--[2] |

| Mass Spectrometry (MS) | m/z (%): 148 (48.9) [M⁺], 147 (100) | --INVALID-LINK--[2] |

| Ultraviolet (UV) | λ_max (MeOH): 228, 290 nm | --INVALID-LINK--[2] |

Experimental Protocols

A detailed, one-step synthesis of this compound has been reported, providing a reliable method for its preparation in a laboratory setting.[2]

Synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile

This protocol is adapted from the work of Victory et al. (1993).[2]

Materials:

-

Propanedinitrile (Malononitrile)

-

Sodium metal

-

Methanol (MeOH)

-

An appropriate enal or enone precursor (e.g., 4-(dimethylamino)but-3-en-2-one for the target compound)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

Preparation of Sodium Methoxide Solution: A fresh solution of sodium methoxide is prepared by dissolving 2.3 g (0.1 mol) of sodium metal in 70 ml of methanol at 5 °C.

-

Reaction Mixture Assembly: To the freshly prepared sodium methoxide solution, 5.3 g (0.08 mol) of propanedinitrile in 70 ml of methanol is added. The mixture is stirred for 5 minutes.

-

Addition of Carbonyl Compound: A solution of 0.1 mol of the corresponding α,β-unsaturated aldehyde or ketone in 150 ml of methanol is added dropwise to the reaction mixture over a period of 2 hours.

-

Reaction: The reaction mixture is then refluxed for 90 minutes.

-

Work-up:

-

The solvent is removed in vacuo.

-

The resulting oil is dissolved in 250 ml of water.

-

The aqueous solution is extracted with 10 x 50 ml of dichloromethane.

-

The combined organic layers are dried over magnesium sulfate.

-

The solvent is removed to yield the crude product.

-

-

Purification: The crude product can be further purified by appropriate methods such as recrystallization or column chromatography.

Caption: A workflow diagram for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data specifically detailing the biological activity and associated signaling pathways of this compound. However, the nicotinonitrile scaffold is a well-established pharmacophore present in numerous biologically active compounds.

A patent for a structurally related, though more complex, molecule, 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile, has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. This suggests that the core 2-methoxynicotinonitrile structure may serve as a valuable starting point for the development of novel antimicrobial agents.

Furthermore, a related compound, 2-methoxy-6-methylpyridine (lacking the nitrile group), has been investigated as a potential agent for the dissolution of cholesterol gallstones. This compound exhibited superior efficacy and a better safety profile compared to the clinical agent methyl-tertiary butyl ether (MTBE) in preclinical models.

Given the biological activities observed in these closely related structures, this compound represents a compound of interest for further biological evaluation in areas such as antimicrobial and other therapeutic applications.

Caption: Logical relationship of potential biological activities for this compound.

Conclusion

This technical guide has summarized the core basic properties of this compound based on available scientific literature. While comprehensive physicochemical and spectroscopic data, along with a detailed synthetic protocol, are presented, there remains a notable gap in the experimental determination of its boiling point, solubility, and specific biological activities. The promising activities of structurally related compounds highlight the potential of this compound as a scaffold for further investigation in drug discovery and development. Future research should focus on a thorough biological screening of this compound and the elucidation of any underlying mechanisms of action.

References

Technical Guide: 2-Methoxy-6-methylnicotinonitrile (CAS: 72918-03-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxy-6-methylnicotinonitrile, a substituted pyridine derivative. Due to the limited publicly available data on the specific biological activities of this compound, this guide focuses on its synthesis, and physicochemical properties, and provides a broader context of the known biological activities of the nicotinonitrile and methoxypyridine chemical classes.

Chemical and Physical Properties

This compound, with the CAS number 72918-03-7, is a nitrile-substituted methoxypyridine. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | ChemScene[1] |

| Molecular Weight | 148.16 g/mol | ChemScene[1] |

| IUPAC Name | 2-methoxy-6-methylpyridine-3-carbonitrile | PubChem |

| Synonyms | 2-Methoxy-6-methyl-3-pyridinecarbonitrile | ChemScene[1] |

| Appearance | Solid | N/A |

| Melting Point | 82-83 °C | HETEROCYCLES, Vol. 36, No. 4, 1993[2] |

| Purity | ≥98% | ChemScene[1] |

Computed Physicochemical Properties

Computational models provide further insight into the characteristics of this compound.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 45.91 Ų | ChemScene[1] |

| LogP | 1.2703 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Synthesis of this compound

A one-step synthesis for 2-methoxypyridine-3-carbonitriles, including this compound, has been reported. The method involves the condensation of an appropriate enone with propanedinitrile in a methanol-sodium methoxide system.[2]

Experimental Protocol

Materials:

-

Appropriate α,β-unsaturated ketone (enal or enone)

-

Propanedinitrile (Malononitrile)

-

Sodium metal

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure: [2]

-

A solution of sodium methoxide is freshly prepared by dissolving sodium (0.1 mol) in methanol (70 ml) at 5°C.

-

Propanedinitrile (5.3 g, 0.08 mol) dissolved in 70 ml of methanol is added to the sodium methoxide solution.

-

The mixture is stirred for 5 minutes.

-

The corresponding α,β-unsaturated carbonyl compound (0.1 mol) dissolved in 150 ml of methanol is added dropwise over 2 hours.

-

The reaction mixture is then refluxed for 90 minutes.

-

The solvent is removed in vacuo.

-

The resulting oil is dissolved in 250 ml of water and extracted with dichloromethane (10 x 50 ml).

-

The combined organic layers are dried over magnesium sulfate.

-

The solvent is removed to yield the crude product, which can be further purified by column chromatography.

For the synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile, a yield of 15% has been reported using this general procedure.[2]

Synthesis Workflow

Caption: One-pot synthesis of this compound.

Biological Activity Context

While there is no specific biological activity reported for this compound in the public domain, the nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore in medicinal chemistry.[3][4]

Nicotinonitrile Derivatives

Nicotinonitrile derivatives have been shown to possess a wide range of biological activities, including:

-

Anticancer Agents: Several nicotinonitrile-based compounds have been investigated as inhibitors of various kinases involved in cancer progression.[3][4]

-

Antiviral and Antimicrobial Agents: The pyridine nucleus is present in numerous compounds with demonstrated antimicrobial and antiviral properties.[5][6]

-

Cardiovascular Agents: Some marketed drugs containing the nicotinonitrile core, such as milrinone and olprinone, are used for their cardiovascular effects.[3][4]

The diverse pharmacological profiles of nicotinonitrile derivatives suggest that this compound could be a valuable building block for the synthesis of novel bioactive molecules.

Logical Relationship of Nicotinonitrile Scaffold to Biological Activity

Caption: Nicotinonitrile as a versatile scaffold in drug discovery.

Conclusion

This compound is a readily synthesizable substituted pyridine derivative. While direct biological data for this specific compound is not currently available, its chemical structure, based on the pharmacologically significant nicotinonitrile core, makes it an interesting candidate for further investigation in drug discovery and medicinal chemistry programs. The experimental protocol for its synthesis is straightforward, allowing for its preparation and subsequent biological screening. Researchers are encouraged to explore the potential of this and related compounds in various therapeutic areas.

References

- 1. chemscene.com [chemscene.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-methoxy-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methoxy-6-methylnicotinonitrile, a substituted pyridine derivative, holds interest within the scientific community for its potential applications in medicinal chemistry and materials science. Its structural features, including the pyridine ring, a nitrile group, a methoxy group, and a methyl group, contribute to a unique electronic and steric profile that makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₈N₂O. Its structure consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃), at the 3-position with a nitrile group (-CN), and at the 6-position with a methyl group (-CH₃).

Caption: 2D molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methoxy-6-methylpyridine-3-carbonitrile | ChemScene[1] |

| CAS Number | 72918-03-7 | ChemScene[1] |

| Molecular Formula | C₈H₈N₂O | ChemScene[1] |

| Molecular Weight | 148.16 g/mol | ChemScene[1] |

| SMILES | CC1=NC(=C(C=C1)C#N)OC | ChemScene[1] |

| Monoisotopic Mass | 148.06366 Da | PubChemLite[2] |

| Predicted XlogP | 1.3 | PubChemLite[2] |

| Topological Polar Surface Area (TPSA) | 45.91 Ų | ChemScene[1] |

| Hydrogen Bond Donor Count | 0 | ChemScene[1] |

| Hydrogen Bond Acceptor Count | 3 | ChemScene[1] |

| Rotatable Bond Count | 1 | ChemScene[1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of expected and reported data.

Table 2: Predicted and Reported Spectroscopic Data for this compound and Related Compounds

| Spectroscopy | Data Type | Expected/Reported Values | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~2.5 (s, 3H) | -CH₃ |

| ~4.0 (s, 3H) | -OCH₃ | ||

| ~7.0-8.0 (m, 2H) | Pyridine-H | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~20-25 | -CH₃ |

| ~53-55 | -OCH₃ | ||

| ~95 | C-CN | ||

| ~115 | -CN | ||

| ~110-150 | Pyridine-C | ||

| ~160-165 | C-OCH₃ | ||

| Infrared (IR) | Wavenumber (cm⁻¹) | ~2220-2230 | C≡N stretch |

| ~2850-2960 | C-H stretch (methyl, methoxy) | ||

| ~1580-1600, ~1450-1480 | C=C and C=N stretch (pyridine ring) | ||

| ~1250-1300 | C-O stretch (methoxy) | ||

| Mass Spectrometry (MS) | m/z | 149.07094 | [M+H]⁺ |

| 171.05288 | [M+Na]⁺ | ||

| 148.06311 | [M]⁺ |

Note: The NMR and IR data are based on typical chemical shifts for the respective functional groups and data reported for the isomeric 2-methoxy-5-methylnicotinonitrile. The mass spectrometry data is predicted.

Experimental Protocols

Synthesis of this compound

A one-step synthesis of 2-methoxypyridine-3-carbonitriles has been reported, which can be adapted for the synthesis of this compound. The general procedure involves the reaction of an appropriate α,β-unsaturated carbonyl compound with propanedinitrile (malononitrile) in a methanolic sodium methoxide solution.

Materials:

-

Appropriate α,β-unsaturated ketone (e.g., 4-oxopent-2-enal)

-

Propanedinitrile (Malononitrile)

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

Preparation of Sodium Methoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (0.1 mol) to anhydrous methanol (70 mL) at 5 °C. Allow the sodium to react completely to form a solution of sodium methoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium methoxide solution, add a solution of propanedinitrile (0.08 mol) in methanol (70 mL). Stir the mixture for 5 minutes.

-

Addition of the Carbonyl Compound: To the stirred solution, add the α,β-unsaturated ketone (0.1 mol) dissolved in methanol (150 mL) dropwise over a period of 2 hours.

-

Reaction: After the addition is complete, reflux the reaction mixture for 90 minutes.

-

Work-up:

-

Remove the methanol under reduced pressure (in vacuo).

-

Dissolve the resulting oily residue in water (250 mL).

-

Extract the aqueous solution with dichloromethane (10 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and hexane).

Biological Activity and Signaling Pathways

While there is a lack of specific biological activity data for this compound in the current literature, the broader class of nicotinonitrile derivatives has been the subject of considerable research in drug discovery.

Nicotinonitrile derivatives have been reported to exhibit a range of biological activities, including:

-

Antimicrobial Activity: Some substituted nicotinonitriles have shown promising activity against various bacterial and fungal strains.

-

Anticancer Activity: Certain nicotinonitrile-based compounds have been investigated for their potential as anticancer agents, with some demonstrating cytotoxic effects against cancer cell lines. The mechanism of action for some of these compounds involves the modulation of signaling pathways critical for cancer cell proliferation and survival. For instance, some derivatives have been found to act as inhibitors of specific kinases involved in cancer progression.

Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

Caption: Logical relationship of this compound to potential biological activities.

Conclusion

This compound is a versatile chemical entity with a well-defined molecular structure. This guide has provided a detailed summary of its physicochemical properties, spectroscopic data, and a robust synthesis protocol. While specific biological data for this compound is not yet available, its structural relationship to other biologically active nicotinonitriles suggests that it is a promising candidate for further investigation in the fields of medicinal chemistry and drug development. The information presented herein serves as a valuable resource for researchers interested in exploring the potential of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 2-methoxy-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-methoxy-6-methylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents comparative quantitative data, and visualizes the synthetic routes for enhanced understanding.

Core Synthesis Pathways

Three primary synthetic strategies have been identified for the preparation of this compound:

-

One-Step Synthesis from an α,β-Unsaturated Ketone: A convergent approach involving the reaction of an enone with propanedinitrile in the presence of a strong base.

-

Nucleophilic Aromatic Substitution (SNAr): A classical method involving the displacement of a halide, typically chloride, from the pyridine ring with a methoxide source.

-

O-Alkylation of a Pyridinone: The methylation of the corresponding 2-hydroxy-6-methylnicotinonitrile (which exists in tautomeric equilibrium with the pyridinone form).

The selection of a particular pathway in a research or drug development setting will depend on factors such as the availability and cost of starting materials, desired purity, scalability, and overall yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic pathways to this compound, providing a basis for comparison.

| Pathway | Starting Material(s) | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1. One-Step Synthesis | 4-(Dimethylamino)but-3-en-2-one, Propanedinitrile | Sodium Methoxide | Methanol | 2.5 hours | 65 | 15[1] |

| 2. Nucleophilic Aromatic Substitution | 2-Chloro-6-methylnicotinonitrile | Sodium Methoxide | Methanol | 16 hours | 20 | Not Reported |

| 3. O-Alkylation | 2-Hydroxy-6-methylnicotinonitrile | Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | Polar Aprotic Solvent (e.g., DMF, Acetonitrile) | Not Reported | Not Reported | Not Reported |

*Quantitative data for the synthesis of the specific target molecule, this compound, via this pathway is not explicitly available in the reviewed literature. The conditions presented are based on analogous reactions and general principles of the transformation.

Experimental Protocols

Pathway 1: One-Step Synthesis from 4-(Dimethylamino)but-3-en-2-one

This method provides a direct, one-pot route to the target molecule.[1]

Procedure:

-

A solution of sodium methoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in methanol (70 mL) at 5°C.

-

Propanedinitrile (5.3 g, 0.08 mol) in methanol (70 mL) is added to the freshly prepared sodium methoxide solution.

-

After stirring for 5 minutes, a solution of 4-(dimethylamino)but-3-en-2-one (0.1 mol) in methanol (150 mL) is added dropwise over 2 hours.

-

The reaction mixture is then heated to reflux (65°C) for 90 minutes.

-

The solvent is removed under reduced pressure.

-

The resulting oil is dissolved in water (250 mL) and extracted with dichloromethane (10 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is evaporated.

-

The crude product is purified by preparative column chromatography using a 1:1 mixture of dichloromethane and hexane as the eluent to yield this compound (2.2 g, 15%).[1]

Pathway 2: Nucleophilic Aromatic Substitution of 2-Chloro-6-methylnicotinonitrile

This pathway involves the displacement of a chloride from the 2-position of the pyridine ring. The following is a general procedure adapted from the synthesis of a similar compound, 6-chloro-2-methoxy-4-methylnicotinonitrile.[2]

Procedure:

-

To a solution of 2-chloro-6-methylnicotinonitrile in methanol, add a solution of sodium methoxide in methanol.

-

Stir the reaction mixture at room temperature (approximately 20°C) for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway 3: O-Alkylation of 2-Hydroxy-6-methylnicotinonitrile

This method involves the methylation of the hydroxyl group of the pyridinone tautomer of 2-hydroxy-6-methylnicotinonitrile. The choice of methylating agent and base is crucial to favor O-alkylation over N-alkylation.

Procedure:

-

To a solution of 2-hydroxy-6-methylnicotinonitrile in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, sodium hydride).

-

Stir the mixture at room temperature for a short period to allow for the formation of the pyridinoxide salt.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Synthesis Pathway Diagrams

Caption: Overview of the three main synthetic pathways to this compound.

References

The Diverse Biological Activities of Nicotinonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile, a pyridine ring substituted with a cyano group, serves as a crucial scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their wide spectrum of biological activities, demonstrating potential as therapeutic agents in various disease areas. This technical guide provides an in-depth overview of the multifaceted biological effects of nicotinonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Nicotinonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and the induction of apoptosis.

Inhibition of Protein Kinases

Several nicotinonitrile derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

-

PIM-1 Kinase: Certain nicotinonitrile-based compounds have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. For instance, compound 7b exhibited an IC50 value of 18.9 nM against PIM-1 kinase.[1] Inhibition of PIM-1 can lead to the induction of apoptosis in cancer cells.[1]

-

Tyrosine Kinases (TKs): Novel nicotinonitrile derivatives bearing imino moieties have demonstrated significant inhibitory effects on tyrosine kinases. Compounds 8 and 5g were identified as potent TK inhibitors, with IC50 values of 311 and 352 nM, respectively.[2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Nicotinamide derivatives, closely related to nicotinonitriles, have been designed as VEGFR-2 inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

Induction of Apoptosis

A primary mechanism by which nicotinonitrile derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Studies have shown that certain derivatives can significantly increase the population of apoptotic cells and cause cell cycle arrest. For example, one compound induced total apoptosis in 34.21% of PC-3 cells compared to 0.9% in control cells and arrested the cell cycle in the G1 phase.[1] Another study reported that derivatives 8c and 8e led to a significant upregulation in the expression of p53 and caspase-3, key proteins in the apoptotic cascade, as well as an increased Bax/Bcl-2 protein expression ratio in HepG2 cells.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected nicotinonitrile derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 7b | MCF-7 (Breast) | 3.58 | [1] |

| 7b | PC-3 (Prostate) | 3.60 | [1] |

| 5g | MCF-7 (Breast) | ~1-3 | [2] |

| 7i | HCT-116 (Colon) | ~1-3 | [2] |

| 8 | MCF-7 (Breast) | ~1-3 | [2] |

| 9 | HCT-116 (Colon) | ~1-3 | [2] |

| 7b | MCF-7 (Breast) | ~5 | [2] |

| 7d | HCT-116 (Colon) | ~5 | [2] |

| 7f | MCF-7 (Breast) | ~5 | [2] |

Antimicrobial Activity

Nicotinonitrile derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a variety of bacterial and fungal strains.

Antibacterial and Antifungal Effects

Various synthesized nicotinonitrile derivatives have been screened for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, newly synthesized nicotinamides showed that compound NC 3 was most effective at inhibiting the growth of Gram-negative bacteria at a concentration of 0.016 mM, while NC 5 was most effective against Gram-positive bacteria. Some of the newly prepared products from the reaction of diaryl-3-cyano-1H-pyridinone derivatives showed potent antimicrobial activity.

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected nicotinonitrile derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| VI | Bacillus subtilis | 0.078 | |

| VI | Staphylococcus aureus | 0.0024 | |

| VII | Streptococcus pneumoniae | 1.95 | |

| VII | Bacillus subtilis | 0.98 | |

| VII | Salmonella typhimurium | 1.9 |

Anti-inflammatory Activity

Several nicotinonitrile and related nicotinic acid derivatives have been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of inflammatory mediators.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key players in the inflammatory response. Some derivatives have shown selective inhibition of COX-2, which is an important target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors. Additionally, some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

In Vivo Anti-inflammatory Models

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new compounds. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nicotinonitrile derivatives.

Synthesis of a Representative Nicotinonitrile Derivative

Synthesis of 2-Amino-4,6-diphenylnicotinonitrile:

This procedure is a general method for the synthesis of 2-amino-4,6-diaryl nicotinonitriles.

-

Chalcone Synthesis: In a flask, dissolve various aromatic aldehydes (10 mmol) and acetophenones (10 mmol) in ethanol. Add a 10% alcoholic solution of sodium hydroxide and stir the mixture at room temperature. The resulting chalcone is typically used in the next step without further purification.[5]

-

Cyclization Reaction: To the synthesized chalcone (1 mmol) in absolute ethanol, add malononitrile (1 mmol) and ammonium acetate (3 equivalents).[5]

-

Reflux: Reflux the reaction mixture overnight.[5]

-

Isolation and Purification: After cooling, the precipitated product is filtered, washed with a suitable solvent (e.g., cold methanol), and dried. Further purification can be achieved by recrystallization from a solvent mixture such as methanol:chloroform.[6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile derivatives for a specified period (e.g., 48 or 72 hours).[7]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9] Cell viability is calculated as a percentage of the control (untreated cells).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria) in a suitable broth, adjusted to a 0.5 McFarland standard.[10]

-

Serial Dilution: Perform serial two-fold dilutions of the nicotinonitrile derivatives in a 96-well microtiter plate containing broth.[11]

-

Inoculation: Inoculate each well with the standardized microbial suspension.[11]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

-

Animal Dosing: Administer the test nicotinonitrile derivative or a reference anti-inflammatory drug (e.g., indomethacin) to rats, typically via oral or intraperitoneal injection.[12]

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[13]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by nicotinonitrile derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. texaschildrens.org [texaschildrens.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

An In-Depth Technical Guide to 2-methoxy-6-methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-methoxy-6-methylpyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Compound Characterization

The following tables summarize the key physicochemical and spectroscopic data for 2-methoxy-6-methylpyridine-3-carbonitrile.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 82-83 °C | [2] |

| CAS Number | 162981-56-6 | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 4.01 | s | -OCH₃ | [2] |

| 2.55 | s | -CH₃ | [2] |

| 7.05 | d | H-5 | [2] |

| 7.95 | d | H-4 | [2] |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 162.7 | C-2 | [2] |

| 94.2 | C-3 | [2] |

| 142.1 | C-4 | [2] |

| 119.5 | C-5 | [2] |

| 159.3 | C-6 | [2] |

| 115.1 | -CN | [2] |

| 54.3 | -OCH₃ | [2] |

| 24.3 | -CH₃ | [2] |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2220 | C≡N stretch | [2] |

| 1590, 1550 | C=C, C=N stretch | [2] |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment | Reference |

| 148 | 100 | [M]⁺ | [2] |

| 133 | 80 | [M-CH₃]⁺ | [2] |

| 119 | 40 | [M-C₂H₃O]⁺ | [2] |

| 105 | 60 | [M-C₂H₃N]⁺ | [2] |

Experimental Protocols

Synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile[2]

A one-step synthesis of 2-methoxy-6-methylpyridine-3-carbonitrile can be achieved through the condensation of an appropriate enone with propanedinitrile (malononitrile) in a methanolic sodium methoxide solution.

Materials:

-

Propanedinitrile (Malononitrile)

-

4-Penten-2-one (or other suitable enone)

-

Sodium metal

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium methoxide is freshly prepared by dissolving sodium metal (0.1 mol) in anhydrous methanol (70 ml) at 5°C.

-

Propanedinitrile (0.08 mol) dissolved in methanol (70 ml) is added to the sodium methoxide solution. The mixture is stirred for 5 minutes.

-

The enone (0.1 mol), in this case, 4-penten-2-one, dissolved in methanol (150 ml) is added dropwise to the reaction mixture over a period of 2 hours.

-

The reaction mixture is then refluxed for 90 minutes.

-

After reflux, the solvent is removed under reduced pressure (in vacuo).

-

The resulting oily residue is dissolved in water (250 ml) and extracted with dichloromethane (10 x 50 ml).

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield the crude product, which can be further purified by column chromatography.

Synthesis Workflow

The synthesis protocol can be visualized as the following workflow:

Potential Applications in Drug Development

While direct biological studies on 2-methoxy-6-methylpyridine-3-carbonitrile are not extensively reported, the pyridine scaffold is a common motif in many biologically active compounds.[3] Notably, the closely related compound, 2-methoxy-6-methylpyridine, has been investigated as a topical agent for gallstone dissolution.[4][5][6][7] This suggests that derivatives of this scaffold may possess interesting pharmacological properties.

The presence of the nitrile group in 2-methoxy-6-methylpyridine-3-carbonitrile offers a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening in various biological assays. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for creating diverse chemical entities.

The logical relationship for exploring the potential of this compound in drug development is outlined below:

References

- 1. PubChemLite - 2-methoxy-6-methylnicotinonitrile (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. mdpi.com [mdpi.com]

- 4. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Their structural diversity and inherent ability to interact with a wide array of biological targets make them privileged scaffolds in the design of next-generation pharmaceuticals. From anticancer to antimicrobial agents, the unique architectures of these molecules offer unparalleled opportunities for innovation in drug development. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered heterocyclic compounds, offering a vital resource for professionals dedicated to advancing human health.

I. Synthetic Methodologies: Crafting the Core of Innovation

The journey to a novel therapeutic agent begins with its synthesis. Modern organic chemistry provides a plethora of methods for the construction of diverse heterocyclic scaffolds, ranging from classical condensation reactions to sophisticated catalytic processes.

A. Pyrazole Synthesis: A Legacy of Versatility

The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone in many approved drugs.[1]

1. Knorr Pyrazole Synthesis: This foundational method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Experimental Protocol: Knorr Pyrazole Synthesis

-

Reaction Setup: To a solution of a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) and an aldehyde (1.0 mmol) in ethanol (10 mL), add a hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol).

-

Catalyst Addition: Introduce a catalytic amount of a mineral acid, such as a few drops of HCl.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazole derivative.[2]

2. [3+2] Cycloaddition Reactions: A modern and often more regioselective approach involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[1]

B. Quinoline Synthesis: Building a Scaffold for Anticancer Activity

Quinolines, composed of a benzene ring fused to a pyridine ring, are prominent in a number of anticancer agents.[3]

Experimental Protocol: Friedländer Annulation for Quinoline Synthesis

-

Reactants: A 2-aminoaryl aldehyde or ketone (1.0 mmol) and a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate, 1.1 mmol).

-

Catalyst: A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

-

Reaction Conditions: The reactants are heated in a suitable solvent (e.g., ethanol or toluene) under reflux conditions for several hours.

-

Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

C. Thiazole Synthesis: The Hantzsch Legacy

The Hantzsch thiazole synthesis, a classic reaction dating back to 1887, remains a robust and widely used method for constructing the thiazole ring. It involves the condensation of an α-haloketone with a thioamide.[4]

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Materials: α-haloketone (e.g., 2-bromoacetophenone), thioamide (e.g., thiourea), and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the α-haloketone (1.0 eq) and the thioamide (1.2 eq) in the solvent in a round-bottom flask.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

-

D. Oxadiazole Synthesis: Modern Approaches to a Versatile Core

1,3,4-Oxadiazoles are five-membered heterocycles that have gained significant attention for their diverse pharmacological activities.[5] A common synthetic route is the oxidative cyclization of acylhydrazones.

Experimental Protocol: Oxidative Cyclization for 1,3,4-Oxadiazole Synthesis

-

Starting Material: An acylhydrazone, which can be prepared by condensing an acid hydrazide with an aldehyde.

-

Oxidizing Agent: A variety of reagents can be used, such as iodine in the presence of a base (e.g., potassium carbonate) or chloramine-T.

-

Reaction Conditions: The acylhydrazone and the oxidizing agent are typically stirred in a suitable solvent like ethanol or acetonitrile at room temperature or with gentle heating.

-

Work-up: The reaction mixture is often quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by column chromatography.

II. Biological Evaluation: From Synthesis to Screening

The discovery of a novel bioactive compound requires rigorous biological evaluation to determine its therapeutic potential. This involves a series of in vitro assays to assess its activity against specific targets.

A. General Workflow for Synthesis and Screening

The path from a synthetic concept to a potential drug candidate follows a structured workflow.

B. High-Throughput Screening (HTS)

HTS allows for the rapid assessment of large libraries of compounds to identify "hits" with desired biological activity.[6]

C. Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in serial dilutions) and incubated for 48-72 hours.[3]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]

D. Antimicrobial Activity Screening

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Targeting Key Signaling Pathways in Disease

The efficacy of novel heterocyclic compounds often lies in their ability to selectively modulate specific signaling pathways that are dysregulated in disease.

A. Anticancer Targets

1. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[7][8] Heterocyclic compounds, particularly quinazolines and pyrimidines, have been successfully developed as EGFR inhibitors.[7]

2. PI3K/Akt/mTOR Pathway: This pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[9][10] Quinoline-chalcone hybrids have emerged as promising inhibitors of this pathway.[9][10]

B. Antimicrobial Targets

DNA Gyrase: This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[11] Thiazole derivatives have been identified as potent inhibitors of DNA gyrase.[11][12][13]

IV. Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected novel heterocyclic compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Novel Heterocyclic Compounds

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |

| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | ||

| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | ||

| Quinoline-Chalcone Hybrid | 9i | A549 (Lung) | 1.91 | - | - |

| 9j | K-562 (Leukemia) | 5.29 | - | - | |

| Quinoline Derivative | 4a | MCF-7 (Breast) | 36.07 | - | - |

| HeLa (Cervical) | 17.06 | - | - | ||

| Benzofuro[3,2-c]pyrazole | 4a | K562 (Leukemia) | 0.26 | ABT-751 | >10 |

| A549 (Lung) | 0.19 | ABT-751 | 3.2 | ||

| Pyrazole | 5b | K562 (Leukemia) | 0.021 | ABT-751 | >10 |

| A549 (Lung) | 0.69 | ABT-751 | 3.2 |

Data sourced from multiple studies.[10][14][15][16]

Table 2: Antimicrobial Activity of Novel Thiazole Derivatives

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |

| Compound 16 | E. coli | 1.56 | - | - |

| S. aureus | 6.25 | - | - | |

| Compound 41 | S. pneumoniae | 0.06 | Ampicillin | 0.24 |

| Compound 42 | B. subtilis | 0.06 | Ampicillin | 0.24 |

| Compound 12 | S. aureus | 125 | Ofloxacin | - |

| E. coli | 150 | Ofloxacin | - | |

| A. niger | 125 | Ketoconazole | - | |

| Compound 13 | S. aureus | 50 | Ofloxacin | - |

| E. coli | 75 | Ofloxacin | - |

Data sourced from multiple studies.[17][18]

V. Conclusion and Future Perspectives

The field of heterocyclic chemistry continues to be a vibrant and highly productive area for drug discovery. The synthetic versatility of these scaffolds, coupled with an increasing understanding of their interactions with biological targets, paves the way for the development of more potent and selective therapeutic agents. The integration of computational chemistry, high-throughput screening, and detailed mechanistic studies will undoubtedly accelerate the translation of these novel compounds from the laboratory to the clinic, heralding a new era of targeted therapies for a wide range of human diseases. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to this critical endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jchemrev.com [jchemrev.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. news-medical.net [news-medical.net]

- 7. jetir.org [jetir.org]

- 8. tandfonline.com [tandfonline.com]

- 9. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 12. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of pyrazolthiazoles as novel and potent inhibitors of bacterial gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. mdpi.com [mdpi.com]

- 17. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxy-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxy-6-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. This document details its chemical properties, synthesis, and spectroscopic data. While the broader class of nicotinonitriles exhibits a wide range of biological activities, specific pharmacological studies on this particular compound are not extensively available in the current body of scientific literature.

Core Concepts: Physicochemical Properties

This compound, also known as 2-methoxy-6-methylpyridine-3-carbonitrile, is a small molecule with the chemical formula C₈H₈N₂O. Its core structure consists of a pyridine ring substituted with a methoxy group at the 2-position, a methyl group at the 6-position, and a nitrile group at the 3-position. The presence of these functional groups imparts specific electronic and steric properties that can influence its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | ChemScene[1] |

| Molecular Weight | 148.16 g/mol | ChemScene[1] |

| CAS Number | 72918-03-7 | ChemScene[1] |

| Melting Point | 82-83 °C | [Victory et al., 1993] |

| Topological Polar Surface Area (TPSA) | 45.91 Ų | ChemScene[1] |

| Predicted LogP | 1.2703 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Synthesis of this compound

A straightforward and efficient one-step synthesis of this compound has been reported. The reaction involves the condensation of an appropriate enone with propanedinitrile (malononitrile) in the presence of sodium methoxide in methanol.

Experimental Protocol: General Procedure for the Synthesis of 2-Methoxypyridine-3-carbonitriles

The following protocol is adapted from the work of Victory et al. (1993):

-

Preparation of Sodium Methoxide Solution: A solution of sodium methoxide is freshly prepared by dissolving sodium metal in methanol at 5 °C.

-

Addition of Propanedinitrile: Propanedinitrile, dissolved in methanol, is added to the freshly prepared sodium methoxide solution. The mixture is stirred for a brief period.

-

Addition of the Carbonyl Compound: The corresponding α,β-unsaturated ketone (in this case, 4-penten-2-one) dissolved in methanol is added dropwise to the reaction mixture over a period of 2 hours.

-

Reaction: The reaction mixture is refluxed for 90 minutes.

-

Work-up: The solvent is removed under reduced pressure. The resulting residue is dissolved in water and extracted with dichloromethane.

-

Purification: The combined organic layers are dried over magnesium sulfate, and the solvent is evaporated. The crude product is then purified by preparative column chromatography using a mixture of dichloromethane and hexane as the eluent.

Using this method, 2-methoxy-6-methylpyridine-3-carbonitrile was obtained with a yield of 15%.

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | -CH₃ |

| ~4.0 | s | 3H | -OCH₃ |

| ~6.8 | d | 1H | Pyridine H-5 |

| ~7.9 | d | 1H | Pyridine H-4 |

Note: Predicted values based on typical chemical shifts for similar structures.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~24 | -CH₃ |

| ~54 | -OCH₃ |

| ~92 | Pyridine C-3 |

| ~116 | -CN |

| ~118 | Pyridine C-5 |

| ~141 | Pyridine C-4 |

| ~160 | Pyridine C-6 |

| ~163 | Pyridine C-2 |

Note: Predicted values based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2220 | C≡N stretch |

| ~1590, 1560, 1470 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretch (asymmetric) |

| ~1030 | C-O stretch (symmetric) |

Note: Predicted values based on typical vibrational frequencies.

Mass Spectrometry (MS)

| m/z | Assignment |

| 148 | [M]⁺ |

| 147 | [M-H]⁺ |

| 133 | [M-CH₃]⁺ |

| 119 | [M-C₂H₃]⁺ or [M-CHO]⁺ |

| 105 | [M-CH₃CO]⁺ |

Note: Predicted fragmentation pattern based on the structure.

Biological Activity

The nicotinonitrile scaffold is a common feature in many biologically active compounds and approved drugs. Derivatives of nicotinonitrile have been reported to possess a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

However, a thorough review of the scientific literature reveals a lack of specific biological studies conducted on this compound. While its structural similarity to other biologically active nicotinonitriles suggests potential for pharmacological activity, there are currently no published in vitro or in vivo studies to confirm this. Consequently, no signaling pathways or specific molecular targets have been identified for this compound.

Logical Relationship Diagram

Caption: Logical relationship of biological data for this compound.

Conclusion

This compound is a readily synthesizable nicotinonitrile derivative. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and a summary of its expected spectroscopic data. While the broader class of nicotinonitriles is of significant interest to the pharmaceutical industry, this specific compound remains largely unexplored from a pharmacological perspective. The information presented here serves as a foundational resource for researchers who may wish to investigate the potential applications of this compound in drug discovery and development. Further research is warranted to elucidate its biological activity profile and to determine if it shares the therapeutic potential of other members of the nicotinonitrile family.

References

The Anticancer Potential of Pyridine Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The pyridine scaffold, a fundamental heterocyclic amine, is a cornerstone in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, with a particularly profound impact on oncology. A significant number of FDA-approved anticancer drugs and investigational compounds feature the pyridine nucleus, highlighting its importance as a privileged structure in the development of novel cancer therapeutics.[1][2][3] This technical guide provides an in-depth overview of the anticancer potential of pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation cancer therapies.

Mechanisms of Action: Targeting Key Oncogenic Pathways

Pyridine derivatives exert their anticancer effects through a variety of mechanisms, often by targeting critical signaling pathways and cellular processes that are dysregulated in cancer.[4] The versatility of the pyridine ring allows for the design of molecules that can act as inhibitors of kinases, enzymes, and other key proteins involved in tumor growth and survival.

Kinase Inhibition

A primary mechanism by which pyridine derivatives exhibit anticancer activity is through the inhibition of protein kinases, which are crucial regulators of cell signaling.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5] Several pyridine derivatives, particularly pyridine-ureas, have been shown to be potent inhibitors of VEGFR-2.[6][7][8] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation and migration.[4][8]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. Pyridine-based compounds have been designed to target the EGFR signaling pathway.

-

PIM-1 Kinase Inhibition: PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and is involved in cell survival and proliferation. Novel 3-cyanopyridine derivatives have been developed as potent inhibitors of PIM-1 kinase, demonstrating significant anti-breast cancer activity.

-

Other Kinases: The diverse chemical space of pyridine derivatives allows for the targeting of a wide range of other kinases implicated in cancer, including Rho kinase (ROCK) and Tyrosine Kinase 2 (TYK2).[9][10][11]

Enzyme Inhibition

-

Carbonic Anhydrase Inhibition: Certain isoforms of carbonic anhydrase, such as CA IX and XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and invasion. Pyridine derivatives have been identified as inhibitors of these tumor-associated carbonic anhydrase isoforms.[4][12]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Some pyridine-based compounds act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[13]

Other Mechanisms

-

Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, is crucial for cell division. Certain pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

-

Androgen Receptor Inhibition: In hormone-dependent cancers like prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. Pyridine-containing compounds have been developed as AR inhibitors.[13]

-

Induction of Apoptosis: Many pyridine derivatives ultimately lead to cancer cell death through the induction of apoptosis (programmed cell death). This can be triggered through various mechanisms, including the activation of the p53 and JNK signaling pathways.

-

Metal Complexation: The therapeutic potential of pyridine derivatives can be enhanced through complexation with metal ions. These metal complexes can exhibit potent cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS) and DNA intercalation.[7][14][15][16]

Key Signaling Pathways Targeted by Pyridine Derivatives

The anticancer activity of pyridine derivatives is often mediated by their interaction with and modulation of critical intracellular signaling pathways.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a primary target for many pyridine-based anticancer agents. Inhibition of VEGFR-2 by these compounds disrupts the downstream signaling cascade that promotes angiogenesis.

Caption: VEGFR Signaling Pathway and Point of Inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[2][3][14][15][17] Some pyridine derivatives, such as imidazo[1,2-a]pyridines, have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes selected IC50 values for different classes of pyridine derivatives.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 (48h) | [6][7] |

| 8n | MCF-7 (Breast) | 1.88 (48h) | [6][7] | |

| 8b | - | 5.0 (VEGFR-2) | [6][7] | |

| 8e | - | 3.93 (VEGFR-2) | [6][7] | |

| Imidazo[1,2-a]pyridine | Amide-containing | DU 145 (Prostate) | 0.021 ± 0.0012 | |

| Amide-containing | MCF-7 (Breast) | 0.091 ± 0.0053 | ||

| Amide-containing | A549 (Lung) | 0.24 ± 0.032 | ||

| Amide-containing | MDA-MB-231 (Breast) | 0.95 ± 0.039 | ||

| Cyano Pyridine | Methyl, cyano sub. | MCF-7 (Breast) | 1.1 - 2.4 | |

| Steroidal Pyridine | Most potent compound | PC-3 (Prostate) | 1.55 | [17] |

| Pyrano[3,2-c]pyridine | 8a | - | 0.23 (vs Erlotinib) | [18] |

| 8b | - | 0.15 (vs Erlotinib) | [18] | |

| 8a | - | 1.21 (EGFR) | [18] | |

| 8a | - | 2.65 (VEGFR-2) | [18] | |

| Pyridine-Thiazole Hybrid | 3 | HL-60 (Leukemia) | 0.57 | [19] |

| 3-Cyanopyridine | 7h | MCF-7 (Breast) | 1.89 | [20] |

| 8f | MCF-7 (Breast) | 1.69 | [20] | |

| 7h | - | 0.281 (PIM-1) | [20] | |

| 8f | - | 0.58 (PIM-1) | [20] |

Experimental Protocols

The evaluation of the anticancer potential of pyridine derivatives involves a series of standardized in vitro and in vivo assays. The following sections detail the methodologies for key experiments.

General Experimental Workflow

The preclinical evaluation of novel pyridine derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Caption: General Experimental Workflow for Anticancer Drug Discovery.

Synthesis of Pyridine Derivatives

Synthesis of Pyridine-Urea Derivatives: A common method for the synthesis of pyridine-ureas involves the reaction of a pyridine-containing amine with an appropriate isocyanate.[1][6][8][16]

-

Dissolve the starting aminopyridine derivative in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the corresponding isocyanate dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield the desired pyridine-urea derivative.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis of Imidazo[1,2-a]pyridine Derivatives: The synthesis of imidazo[1,2-a]pyridines can be achieved through a one-pot, three-component reaction.[19][21][22][23][24]

-

To a solution of an appropriate 2-aminopyridine in a suitable solvent (e.g., methanol or ethanol), add an aldehyde and a terminal alkyne.

-

A catalyst, such as a copper(I) salt (e.g., CuI), is added to the mixture.

-

The reaction mixture is then heated under reflux for a specified time (e.g., 6-24 hours) and monitored by TLC.

-

After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20][25][26]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridine derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[12][18][27][28][29][30]

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a substrate peptide.

-

Compound Addition: Add serial dilutions of the pyridine derivative to the wells of a microplate.

-

Enzyme Addition: Add the purified recombinant VEGFR-2 kinase to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo) that quantifies the amount of ATP remaining in the well.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[31][32][33]

-

Cell Treatment: Treat cancer cells with the pyridine derivative at its IC50 concentration for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain them with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the resulting DNA histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][34][35]

-

Cell Treatment: Treat cancer cells with the pyridine derivative for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Structure-Activity Relationship (SAR)

The anticancer activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective anticancer agents.[1][2][3][9][10][11][13][36]

-

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can significantly influence the binding affinity of the pyridine derivative to its target protein. For instance, in some series of kinase inhibitors, electron-donating groups have been shown to enhance activity.[36]

-

Steric Hindrance: The size and bulkiness of the substituents can affect the compound's ability to fit into the binding pocket of the target. Bulky groups may cause steric hindrance and reduce activity.[2]

-